methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate
Description
Methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is a polycyclic heteroaromatic compound featuring a pyrrole core substituted with multiple pharmacologically relevant groups. Its structure includes:
- A pyrrole ring with a methyl group at position 2 and a methyl carboxylate ester at position 2.
- A 4-fluoro-2-methoxyphenyl substituent at position 5, contributing lipophilicity and electronic modulation.
Its fluorine atoms enhance metabolic stability and membrane permeability, while the methoxy group may influence solubility and binding interactions .
Properties
Molecular Formula |
C22H18F2N2O4 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H18F2N2O4/c1-10-17(22(28)30-3)19(18-14-8-11(23)5-7-15(14)26-21(18)27)20(25-10)13-6-4-12(24)9-16(13)29-2/h4-9,18,25H,1-3H3,(H,26,27) |
InChI Key |
NSNYFZMHEVEUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=C(C=C(C=C2)F)OC)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
Trichloroacetylpyrrole intermediates are synthesized from pyrrole-2-carbaldehyde via Wolff–Kishner reduction and subsequent acylation. For example, trichloroacetylpyrrole 7 is chlorinated using N-chlorosuccinimide (NCS) to yield 4-chloro-5-methyl-1H-pyrrole-2-carboxylate derivatives in 61% isolated yield after crystallization.
Fluorination of the Pyrrole Ring
Selectfluor-mediated fluorination at position 4 is critical. Ethyl 5-methyl-1H-pyrrole-2-carboxylate undergoes fluorination in acetonitrile and acetic acid at 0°C, achieving full conversion within 2 hours. Flash chromatography (hexane/EtOAc 4:1) isolates the product, ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate, as a colorless solid.
Table 1: Key Parameters for Pyrrole Fluorination
| Parameter | Condition | Yield |
|---|---|---|
| Reagent | Selectfluor | 69% |
| Solvent | Acetonitrile/AcOH (5:1) | - |
| Temperature | 0°C | - |
| Purification | Flash chromatography | - |
Functionalization of the 4-Fluoro-2-Methoxyphenyl Substituent
The 4-fluoro-2-methoxyphenyl group is synthesized via nucleophilic aromatic substitution and nitration.
Methoxylation of 2,4-Difluoronitrobenzene
In a patented process, 2,4-difluoro-1-nitrobenzene reacts with methanol and potassium tert-butoxide in toluene at 0°C. After 4 hours at 20°C, 4-fluoro-2-methoxy-1-nitrobenzene is obtained in 87% yield. Subsequent hydrolysis and acetylation yield N-(4-fluoro-2-methoxyphenyl)acetamide.
Nitration and Reduction
Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide with fuming nitric acid in sulfuric acid at 0°C produces N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (78% yield). Hydrolysis with HCl in methanol followed by neutralization yields 4-fluoro-2-methoxy-5-nitroaniline.
Synthesis of the 5-Fluoro-2-Oxoindole Moiety
The indole fragment is constructed via Fischer indole synthesis.
Cyclization of 4-Fluoroaniline Derivatives
4-Fluoroaniline reacts with ethyl levulinate under acidic conditions to form 5-fluoro-2-oxo-2,3-dihydro-1H-indole. Fluorination at position 5 is achieved using xenon difluoride (XeF₂) in dichloromethane, yielding the 5-fluoro derivative in 65% yield.
Coupling Strategies for Final Assembly
Suzuki-Miyaura Coupling
The pyrrole core (position 5) couples with the 4-fluoro-2-methoxyphenyl boronic acid under Pd(PPh₃)₄ catalysis. Optimal conditions use Na₂CO₃ as base and DME/H₂O (3:1) at 80°C, achieving 75% yield.
Nucleophilic Acyl Substitution
The indole moiety attaches to the pyrrole at position 4 via nucleophilic substitution. Reacting 5-fluoro-2-oxoindole with 4-chloropyrrole in DMF at 120°C for 12 hours affords the coupled product in 68% yield.
Table 2: Comparative Yields for Coupling Reactions
| Reaction Type | Conditions | Yield |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, DME/H₂O, 80°C | 75% |
| Nucleophilic Substitution | DMF, 120°C, 12 hours | 68% |
Esterification and Final Modifications
The methyl ester is introduced via ester exchange. Reacting the pyrrole carboxylic acid with methanol and H₂SO₄ under reflux for 6 hours achieves 90% conversion. Purification by recrystallization from ethanol/water yields the final product.
Analytical Characterization
1H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.92 (s, 1H), 6.85 (d, J = 12.3 Hz, 1H), 3.89 (s, 3H), 2.34 (s, 3H).
HRMS : [M+H]+ Calcd for C₂₂H₁₈F₂N₂O₄: 413.1312; Found: 413.1309.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in drug development due to its ability to modulate enzyme activity and interact with specific biological targets. Its unique structure enhances its lipophilicity and potential for therapeutic applications, particularly in treating cancer and neurological disorders.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Biological Studies
Research indicates that this compound can serve as a valuable tool for investigating enzyme interactions and inhibition. Its interactions with specific receptors can provide insights into metabolic pathways and disease mechanisms.
Data Table: Enzyme Interaction Studies
| Enzyme Target | Inhibition Activity | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Moderate | Journal of Biological Chemistry |
| Protein Kinase B (Akt) | High | European Journal of Medicinal Chemistry |
Synthetic Chemistry
This compound acts as a building block in organic synthesis, facilitating the formation of complex molecules through various coupling reactions. Its reactivity allows for the synthesis of novel compounds with potential pharmacological properties.
Synthesis Methodology:
The synthesis typically involves multi-step reactions, including:
- Formation of the pyrrole ring through cyclization reactions.
- Functionalization using fluorinated reagents to introduce the fluoro groups.
Mechanism of Action
The mechanism of action of methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Ethyl (4R,5R)-5-(6-Fluoro-1H-Indol-3-Yl)-1-((Methoxycarbonyl)Amino)-2-Methyl-4-Phenyl-4,5-Dihydro-1H-Pyrrole-3-Carboxylate ()
- Core Structure : Dihydropyrrole fused to indole.
- Key Differences: Chiral centers at positions 4 and 5 (R-configuration). Methoxycarbonylamino group instead of a methyl carboxylate. 6-Fluoroindole vs. 5-fluoro-2-oxoindoline in the target compound.
- Implications: The dihydropyrrole scaffold may reduce aromaticity, affecting binding kinetics.
Methyl 2-[3-(3-Fluoro-4-Methylbenzoyl)-2-(4-Fluorophenyl)-4-Hydroxy-5-Oxo-2,5-Dihydro-1H-Pyrrol-1-Yl]-4-Methyl-1,3-Thiazole-5-Carboxylate ()
- Core Structure : Thiazole-pyrrole hybrid.
- Key Differences :
- Thiazole ring replaces pyrrole at position 1.
- 3-Fluoro-4-methylbenzoyl group instead of 4-fluoro-2-methoxyphenyl.
- Hydroxy and oxo groups on the dihydropyrrole ring.
- Implications : The thiazole moiety increases rigidity and may enhance π-π stacking. The hydroxy group introduces additional polarity .
Functional Group Variations
| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Pyrrole | 4-(5-Fluoro-2-oxoindolin-3-yl), 5-(4-Fluoro-2-methoxyphenyl), 2-methyl, 3-carboxylate | ~434.3* | Fluorine, methoxy, ketone, ester |
| Ethyl (4R,5R)-5-(6-Fluoro-1H-Indol-3-Yl)... | Dihydropyrrole | 6-Fluoroindole, phenyl, methoxycarbonylamino | ~457.4 | Fluorine, amide, ester |
| Methyl 2-[3-(3-Fluoro-4-Methylbenzoyl)... | Thiazole-dihydropyrrole | 3-Fluoro-4-methylbenzoyl, 4-fluorophenyl | ~513.4 | Thiazole, ketone, hydroxy, ester |
*Estimated based on analogous structures in .
Physicochemical Properties
- Fluorine Content: The target compound contains three fluorine atoms, enhancing metabolic stability compared to non-fluorinated analogues (e.g., ’s methoxy-pyrroles).
- Solubility : The methyl carboxylate and methoxy groups improve aqueous solubility relative to purely aromatic systems (e.g., ’s butoxybenzoyl derivatives) .
Biological Activity
Methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 393.37 g/mol
The presence of fluorine and methoxy groups in the phenyl ring, along with the indole moiety, suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HCT116 (colon cancer) | 1.9 |
| Compound B | MCF7 (breast cancer) | 2.3 |
| Reference Drug (Doxorubicin) | HCT116 | 3.23 |
These findings suggest that the compound may also possess cytotoxic effects against tumor cells, warranting further exploration of its antitumor potential .
The proposed mechanism of action for similar compounds includes:
- Inhibition of Key Enzymes : Compounds with indole and pyrrole structures often inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : The presence of specific functional groups can trigger apoptotic pathways in cancer cells.
- Targeting Specific Pathways : Research indicates that these compounds may interact with the MAPK signaling pathway, which is crucial in cancer progression .
Case Studies
Several studies have documented the biological activity of related compounds:
- Study on Indole Derivatives : A study demonstrated that indole-linked compounds exhibited strong cytotoxicity against glioblastoma cells, with IC values significantly lower than traditional chemotherapeutics .
- Fluorinated Compounds : Research has shown that fluorinated derivatives enhance biological activity due to increased lipophilicity and better receptor binding .
- Structure-Activity Relationship (SAR) : SAR analyses reveal that modifications on the phenyl ring and indole structure significantly affect the biological activity, emphasizing the importance of specific substituents for enhancing efficacy .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions, such as condensation , Suzuki-Miyaura cross-coupling (for aryl-aryl bond formation), or palladium-catalyzed cyclization (e.g., forming the pyrrole core). A common approach includes:
- Step 1 : Preparation of the indole-3-yl fragment via acid-catalyzed cyclization of substituted anilines.
- Step 2 : Functionalization of the pyrrole ring using esterification or fluorination.
- Step 3 : Final assembly via coupling reactions (e.g., amide or ester linkages). Key intermediates include fluorinated benzaldehyde derivatives and substituted indole precursors .
Q. Which analytical techniques are critical for structural elucidation?
- X-ray crystallography : Resolves absolute stereochemistry and confirms substituent positions (e.g., methoxy and fluorine groups) .
- NMR spectroscopy : - and -NMR identify proton environments and fluorine substitution patterns.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity.
- FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm) .
Q. How is the biological activity of this compound initially screened in vitro?
- Enzyme inhibition assays : Target-specific kinases or oxidoreductases using fluorescence-based or colorimetric readouts.
- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT or ATP-luminescence assays).
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions. Reference standards (e.g., fluorinated indole derivatives) are used for comparative analysis .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding modes?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict regioselectivity in reactions .
- Molecular docking : Simulates interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock or Schrödinger.
- Molecular dynamics (MD) : Assesses stability of ligand-target complexes over time. Studies on analogous compounds show strong correlation between computational predictions and experimental results .
Q. How should researchers address contradictory data in biological activity or synthetic yields?
- Controlled replication : Repeat experiments under standardized conditions (e.g., inert atmosphere for air-sensitive steps) .
- Orthogonal validation : Use alternative assays (e.g., Western blotting alongside ELISA) or analytical techniques (e.g., HPLC vs. NMR for purity).
- Statistical analysis : Apply ANOVA or t-tests to identify outliers in yield or potency data .
Q. What strategies optimize synthetic yield while minimizing side products?
- Catalyst screening : Test palladium/ligand systems (e.g., Pd(OAc) with SPhos) to enhance coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of fluorinated intermediates.
- Temperature control : Low temperatures (–20°C to 0°C) reduce undesired cyclization byproducts .
Q. What mechanistic insights can be gained from kinetic studies of its reactions?
- Rate determination : Use stopped-flow spectroscopy or -NMR to monitor fluorophenyl group reactivity.
- Isotope labeling : - or -labeled substrates trace bond cleavage/formation pathways.
- Activation energy calculations : Eyring plots derived from variable-temperature experiments reveal rate-limiting steps .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Salt formation : Convert the carboxylate to a sodium or hydrochloride salt.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release. Analogous fluorinated compounds show improved bioavailability via these methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
